3,4-Dibromo-2-methylpyridine
Overview
Description
3,4-Dibromo-2-methylpyridine is a halogenated pyridine derivative It is characterized by the presence of two bromine atoms at the 3rd and 4th positions and a methyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 2-methylpyridine. The process includes bromination followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or organometallic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmosphere conditions.
Reduction Reactions: Anhydrous conditions are preferred to prevent side reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Reduction Reactions: 2-Methylpyridine as the major product.
Scientific Research Applications
3,4-Dibromo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-methylpyridine and its derivatives depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity towards the target, leading to desired biological effects.
Comparison with Similar Compounds
- 3,5-Dibromo-2-methylpyridine
- 2,4-Dibromo-3-methylpyridine
- 3,4-Dichloro-2-methylpyridine
Uniqueness: 3,4-Dibromo-2-methylpyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dibromo-2-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZFRDZGFPZHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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